Terutroban (also known as S18886 or Triplion®) is a synthetic compound classified as a thromboxane-prostanoid receptor antagonist. [, , ] It selectively binds to and blocks the thromboxane A2 (TXA2) receptor (also known as the TP receptor), thereby inhibiting the physiological effects of TXA2 and other TP receptor agonists. [, , , ] Terutroban has been investigated extensively for its potential in the prevention and treatment of cardiovascular and cerebrovascular diseases, primarily due to its antithrombotic, anti-vasoconstrictive, and anti-atherosclerotic properties. [, , , , , , ]
Terutroban exerts its effects primarily by antagonizing the TP receptor. [, , , , ] TXA2, a potent vasoconstrictor and platelet agonist, binds to the TP receptor, leading to platelet aggregation, smooth muscle contraction, and the promotion of atherogenesis. [, , , , , ] By blocking the TP receptor, Terutroban inhibits these effects, contributing to its antithrombotic, anti-vasoconstrictive, and anti-atherosclerotic properties. [, , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2